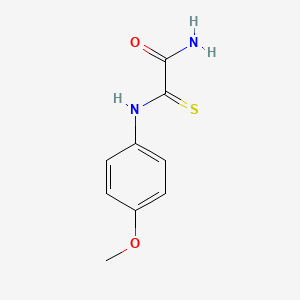

2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

Description

Properties

IUPAC Name |

2-(4-methoxyanilino)-2-sulfanylideneacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-13-7-4-2-6(3-5-7)11-9(14)8(10)12/h2-5H,1H3,(H2,10,12)(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVODOWKJKUEOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10443065 | |

| Record name | 2-(4-Methoxyanilino)-2-sulfanylideneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71369-81-8 | |

| Record name | 2-(4-Methoxyanilino)-2-sulfanylideneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10443065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2-((4-methoxyphenyl)amino)-2-thioxoacetamide, a compound of interest for its potential applications in medicinal chemistry and drug development. Due to the absence of a specific documented synthesis for this exact molecule in publicly available literature, this guide outlines a scientifically plausible approach based on established reactivity patterns of related compounds. The guide includes a detailed experimental protocol, tabulated data for starting materials and the expected product, and visualizations to aid in understanding the synthetic workflow.

Introduction

N-aryl thioacetamides are a class of organic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The presence of the thioamide functional group can impart unique pharmacological properties, including potential antimicrobial, anti-inflammatory, and anticancer effects. The target molecule, 2-((4-methoxyphenyl)amino)-2-thioxoacetamide, incorporates a 4-methoxyphenyl group, a common moiety in many biologically active compounds, which can influence the molecule's pharmacokinetic and pharmacodynamic profile. This guide details a proposed synthesis of this novel thioacetamide, providing a foundational methodology for its preparation and subsequent investigation.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process, commencing with the preparation of the key intermediate, 4-methoxyphenyl isothiocyanate, followed by its reaction with a suitable acetamide synthon to yield the target compound.

Step 1: Synthesis of 4-Methoxyphenyl Isothiocyanate

The synthesis of 4-methoxyphenyl isothiocyanate is a well-established procedure, typically achieved by the reaction of 4-methoxyaniline with carbon disulfide in the presence of a base, followed by treatment with a coupling reagent to facilitate the elimination of hydrogen sulfide.

Step 2: Synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

The proposed key step involves the nucleophilic addition of an acetamide equivalent to the electrophilic carbon of the isothiocyanate group of 4-methoxyphenyl isothiocyanate. A plausible approach is the reaction with the enolate of an N-protected acetamide, such as N-trimethylsilylacetamide, which can be generated in situ. The subsequent removal of the silyl protecting group would afford the desired product.

Experimental Protocols

Synthesis of 4-Methoxyphenyl Isothiocyanate

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methoxyaniline | C₇H₉NO | 123.15 | 12.32 g | 0.10 |

| Carbon Disulfide | CS₂ | 76.14 | 9.14 g (7.26 mL) | 0.12 |

| Triethylamine | C₆H₁₅N | 101.19 | 20.24 g (27.9 mL) | 0.20 |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 22.70 g | 0.11 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

Procedure:

-

To a stirred solution of 4-methoxyaniline (0.10 mol) in dichloromethane (100 mL) at 0 °C, triethylamine (0.20 mol) is added, followed by the dropwise addition of carbon disulfide (0.12 mol).

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The mixture is cooled to 0 °C, and a solution of dicyclohexylcarbodiimide (0.11 mol) in dichloromethane (100 mL) is added dropwise.

-

The reaction is stirred at room temperature for 12 hours.

-

The precipitated dicyclohexylthiourea is removed by filtration.

-

The filtrate is washed sequentially with 1 M HCl (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-methoxyphenyl isothiocyanate as a pale yellow oil.

Proposed Synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | C₈H₂₁NOSi₂ | 203.43 | 22.38 g (25.1 mL) | 0.11 |

| 4-Methoxyphenyl Isothiocyanate | C₈H₇NOS | 165.21 | 16.52 g | 0.10 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 150 mL | - |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Hexane | C₆H₁₄ | 86.18 | As needed | - |

Procedure:

-

To a stirred solution of N,O-bis(trimethylsilyl)acetamide (0.11 mol) in anhydrous tetrahydrofuran (100 mL) under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-methoxyphenyl isothiocyanate (0.10 mol) in anhydrous tetrahydrofuran (50 mL) is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to 0 °C, and 1 M hydrochloric acid is added dropwise with vigorous stirring until the pH of the aqueous layer is approximately 2-3 to hydrolyze the silyl ether intermediate.

-

The mixture is then extracted with ethyl acetate (3 x 75 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2-((4-methoxyphenyl)amino)-2-thioxoacetamide.

Predicted Characterization Data

The following table summarizes the expected physicochemical and spectroscopic data for the target compound, 2-((4-methoxyphenyl)amino)-2-thioxoacetamide. This data is predicted based on the analysis of structurally similar compounds.[1]

| Property | Predicted Value |

| Molecular Formula | C₉H₁₀N₂O₂S |

| Molecular Weight | 210.25 g/mol |

| Appearance | Yellowish solid |

| Melting Point | Not available |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5-9.5 (br s, 1H, NH), 7.0-7.5 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 2.5-3.0 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~205 (C=S), ~160 (C=O), ~158 (Ar-C-O), ~130 (Ar-C), ~125 (Ar-C), ~115 (Ar-C), 55.7 (OCH₃) |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1650 (C=O stretching), ~1510 (Ar C=C stretching), ~1300-1100 (C=S stretching) |

| Mass Spectrometry (ESI-MS) | m/z 211.05 [M+H]⁺, 233.03 [M+Na]⁺ |

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of 2-((4-methoxyphenyl)amino)-2-thioxoacetamide.

Caption: Proposed two-step synthesis of the target compound.

Logical Relationship of Key Moieties

This diagram shows the key functional groups and their connectivity in the final product.

Caption: Key structural components of the target molecule.

Disclaimer: The synthetic protocol for 2-((4-methoxyphenyl)amino)-2-thioxoacetamide is a proposed method based on established chemical principles and has not been experimentally validated as described herein. Researchers should exercise standard laboratory safety precautions and may need to optimize the reaction conditions to achieve the desired outcome. The predicted characterization data is for reference purposes and should be confirmed by experimental analysis.

References

An In-depth Technical Guide to 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide: Properties, Synthesis, and Potential Applications

Disclaimer: Publicly available scientific literature and chemical databases lack specific information regarding the chemical properties, experimental protocols, and biological activities of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide. This guide has been constructed based on the established characteristics of the broader class of N-aryl-2-thioxoacetamides and related thioamide compounds to provide a foundational understanding for researchers and drug development professionals.

Introduction

Thioamides are structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts significant changes to the molecule's physicochemical properties and reactivity.[1][2] N-aryl-2-thioxoacetamides, the class to which 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide belongs, are of interest in medicinal chemistry due to the diverse biological activities observed in related compounds. Thioamide derivatives have demonstrated potential as anticancer, antibacterial, and antifungal agents.[3][4][5] Furthermore, arylthioamides have been explored as hydrogen sulfide (H₂S) donors, which have implications for cardiovascular therapies.[6][7][8] This document provides a comprehensive overview of the anticipated chemical properties, a plausible synthetic route, and the potential biological significance of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide.

Chemical Properties

The expected chemical and physical properties of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide are summarized in the table below. These are estimated based on its chemical structure and the known properties of analogous thioamides.

| Property | Value |

| IUPAC Name | 2-((4-methoxyphenyl)amino)-2-thioxoacetamide |

| Molecular Formula | C₉H₁₀N₂O₂S |

| Molecular Weight | 210.25 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF; limited solubility in water. |

| Reactivity | The thioamide group is generally more reactive than the corresponding amide.[1] It can act as both a nucleophile and an electrophile. |

| Hydrogen Bonding | The N-H group is a stronger hydrogen bond donor, and the sulfur atom is a weaker hydrogen bond acceptor compared to the corresponding amide.[1][9] |

| Acidity | The thioamide N-H proton is significantly more acidic than its amide counterpart.[1] |

Experimental Protocols

The following protocols describe a potential synthetic route and standard characterization methods for 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide.

3.1. Synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

This synthesis is a two-step process starting from commercially available materials. The first step is the synthesis of the amide precursor, 2-((4-methoxyphenyl)amino)-2-oxoacetamide, followed by thionation to yield the target thioamide.

Step 1: Synthesis of 2-((4-methoxyphenyl)amino)-2-oxoacetamide

-

Dissolve 1 equivalent of 4-methoxyaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1.1 equivalents of ethyl oxalyl chloride dropwise with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

To the resulting ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate, add a solution of ammonia in methanol.

-

Stir the mixture at room temperature overnight.

-

Remove the solvent under reduced pressure to obtain the crude 2-((4-methoxyphenyl)amino)-2-oxoacetamide, which can be purified by recrystallization.

Step 2: Thionation to 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

This procedure utilizes Lawesson's reagent for the conversion of the amide to the thioamide.[10][11][12]

-

Suspend 1 equivalent of 2-((4-methoxyphenyl)amino)-2-oxoacetamide in dry toluene in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

-

Add 0.5 to 0.6 equivalents of Lawesson's reagent to the suspension.[10]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction by TLC until the starting amide is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-((4-methoxyphenyl)amino)-2-thioxoacetamide.

3.2. Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using the following spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the methoxy group protons (singlet, ~3.8 ppm), aromatic protons on the phenyl ring (doublets, ~6.9 and ~7.5 ppm), and the amide/thioamide protons (broad singlets, variable chemical shifts).

-

¹³C NMR: A characteristic downfield signal for the thione carbon (C=S) is expected in the range of 200-210 ppm.[1] Other signals would correspond to the carbons of the methoxy group and the aromatic ring.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should show a characteristic C=S stretching vibration around 1120 (±20) cm⁻¹.[1] The C=O stretching band of the starting amide (around 1660 cm⁻¹) should be absent. N-H stretching vibrations would be observed in the region of 3100-3400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₉H₁₀N₂O₂S) by determining the exact mass of the molecular ion.

-

Visualizations

Caption: General experimental workflow for the synthesis, characterization, and biological evaluation of a novel thioamide compound.

Potential Biological Activity and Applications

While no specific biological data exists for 2-((4-methoxyphenyl)amino)-2-thioxoacetamide, the broader class of thioamides has shown significant therapeutic potential.

-

Anticancer Activity: Numerous thioamide derivatives have been synthesized and evaluated for their anticancer properties.[3] Some have demonstrated potent cytotoxic activity against various cancer cell lines, with IC₅₀ values in the micromolar range.[3] Natural products containing thioamide moieties, such as thioholgamides, have also shown cytotoxicity against human cancer cell lines.[4][5] The mechanism of action can vary, but some thioamides have been found to inhibit kinases like CDK1 or act on other cellular pathways.[9]

-

Antimicrobial Activity: Thioamide-containing natural products, like closthioamide, have displayed growth-suppressive activity against human pathogens, including Staphylococcus aureus and Enterococcus faecalis.[1] The antibacterial action is attributed to the inhibition of DNA gyrase and topoisomerase IV.[1]

-

Cardiovascular Effects: A library of arylthioamides has been shown to act as slow-releasing H₂S donors, a property that is dependent on the presence of L-cysteine.[6][7][8] Hydrogen sulfide is a gasotransmitter involved in vasodilation. As such, these compounds have demonstrated the ability to relax vascular smooth muscle and reduce blood pressure in preclinical models, suggesting their potential for treating cardiovascular diseases.[6][7][8]

Given these precedents, 2-((4-methoxyphenyl)amino)-2-thioxoacetamide represents a lead structure that warrants investigation for its potential cytotoxic, antimicrobial, and cardiovascular activities. Further research, following the experimental workflow outlined above, would be necessary to elucidate its specific biological profile and therapeutic potential.

References

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides - Georganics [georganics.sk]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thioholgamides: Thioamide-Containing Cytotoxic RiPP Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dial.uclouvain.be [dial.uclouvain.be]

- 7. Arylthioamides as H2S Donors: l-Cysteine-Activated Releasing Properties and Vascular Effects in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thioamide synthesis by thionation [organic-chemistry.org]

- 12. Lawesson's Reagent [organic-chemistry.org]

Spectroscopic Analysis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide: A Technical Guide

Disclaimer: As of December 2025, a comprehensive literature search has revealed no specific published experimental spectroscopic data for the compound 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide. This guide has been constructed by inferring expected spectroscopic characteristics based on the analysis of structurally related compounds, including N-(4-methoxyphenyl)acetamide and various N-aryl thioacetamides. The data presented herein is predictive and intended to serve as a reference for future experimental work.

This technical guide provides a detailed overview of the anticipated spectroscopic properties of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide. It is intended for researchers, scientists, and professionals in the field of drug development who are involved in the synthesis and characterization of novel chemical entities. This document outlines the expected data from key spectroscopic techniques, provides generalized experimental protocols for obtaining such data, and includes visualizations to illustrate the molecular structure and analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.5 - 10.5 | Singlet | 1H | N-H (Amide) |

| ~ 7.4 - 7.6 | Doublet | 2H | Ar-H (ortho to NH) |

| ~ 6.8 - 7.0 | Doublet | 2H | Ar-H (ortho to OCH₃) |

| ~ 4.0 - 4.2 | Singlet | 2H | CH₂ |

| ~ 3.8 | Singlet | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 - 205 | C =S (Thioamide) |

| ~ 155 - 160 | C -OCH₃ (Aromatic) |

| ~ 130 - 135 | C -NH (Aromatic) |

| ~ 120 - 125 | Ar-C H (ortho to NH) |

| ~ 114 - 118 | Ar-C H (ortho to OCH₃) |

| ~ 55 - 56 | OC H₃ |

| ~ 45 - 50 | C H₂ |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 - 3300 | Medium, Sharp | N-H Stretch |

| ~ 3000 - 3100 | Medium | Aromatic C-H Stretch |

| ~ 2900 - 3000 | Medium | Aliphatic C-H Stretch |

| ~ 1510 | Strong | Aromatic C=C Stretch |

| ~ 1300 - 1400 | Strong | C=S Stretch (Thioamide I) |

| ~ 1240 | Strong | Asymmetric C-O-C Stretch |

| ~ 1030 | Medium | Symmetric C-O-C Stretch |

Table 4: Predicted UV-Vis Spectral Data

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~ 230 - 250 | High | Ethanol | π → π* transition (aromatic system) |

| ~ 280 - 300 | Medium | Ethanol | n → π* transition (thioamide) |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Baseline Correction: Record a baseline spectrum with cuvettes filled with the pure solvent.

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution from approximately 200 to 800 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure of the target compound and a general workflow for its spectroscopic analysis.

Caption: Molecular structure of the target compound.

Caption: General workflow for spectroscopic analysis.

Technical Whitepaper: Analysis of a Structurally Related Analog to 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Crystal Structure of 2-chloro-N-(4-methoxyphenyl)acetamide, a Structurally Related Analog to 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

Executive Summary:

This technical guide addresses the request for information on the crystal structure of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide. An extensive search of publicly available scientific databases and literature has revealed no determined crystal structure for this specific compound.

As a viable alternative, this whitepaper provides a comprehensive analysis of a closely related and structurally significant analog, 2-chloro-N-(4-methoxyphenyl)acetamide . The availability of its crystal structure data allows for a detailed exploration of its molecular geometry, supramolecular arrangement, and the experimental protocols for its synthesis and characterization. This information can serve as a valuable reference point for researchers investigating molecules with the N-(4-methoxyphenyl)acetamide scaffold.

This guide presents a summary of its crystallographic data, detailed experimental methodologies, and visualizations to facilitate a deeper understanding of its solid-state properties.

Introduction to 2-chloro-N-(4-methoxyphenyl)acetamide

N-arylacetamides are a class of organic compounds that are important intermediates in the synthesis of various medicinal, agrochemical, and pharmaceutical products.[1] The title compound, 2-chloro-N-(4-methoxyphenyl)acetamide, is a notable example within this class. Understanding its three-dimensional structure is crucial for elucidating its chemical properties and potential biological interactions.

In the molecular structure of 2-chloro-N-(4-methoxyphenyl)acetamide, the methoxy group is nearly coplanar with the phenyl ring.[1] However, the acetamido group is twisted out of the plane of the phenyl ring by approximately 28.87 (5)°.[1]

Quantitative Data Presentation

The crystallographic data for 2-chloro-N-(4-methoxyphenyl)acetamide has been determined by single-crystal X-ray diffraction. A summary of the key data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₉H₁₀ClNO₂ |

| Formula Weight | 199.63 |

| Temperature | 293(2) K |

| Wavelength | 1.54184 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 9.5723 (3) Å, α = 90° |

| b = 9.0478 (3) Å, β = 101.959 (3)° | |

| c = 11.2182 (4) Å, γ = 90° | |

| Volume | 948.78 (6) ų |

| Z | 4 |

| Calculated Density | 1.397 Mg/m³ |

| Absorption Coefficient | 2.955 mm⁻¹ |

| F(000) | 416 |

| Crystal Size | 0.20 x 0.15 x 0.10 mm |

| Theta Range for Data Collection | 4.33 to 71.39° |

| Index Ranges | -11<=h<=11, -10<=k<=10, -13<=l<=13 |

| Reflections Collected | 8116 |

| Independent Reflections | 1756 [R(int) = 0.0349] |

| Completeness to Theta = 67.679° | 99.8 % |

| Absorption Correction | Semi-empirical from equivalents |

| Max. and Min. Transmission | 0.7530 and 0.5860 |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1756 / 0 / 121 |

| Goodness-of-fit on F² | 1.066 |

| Final R indices [I>2sigma(I)] | R1 = 0.0343, wR2 = 0.0886 |

| R indices (all data) | R1 = 0.0379, wR2 = 0.0915 |

| Largest Diff. Peak and Hole | 0.225 and -0.270 e.Å⁻³ |

Experimental Protocols

Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide[1]

The synthesis of the title compound was achieved through the reaction of 4-methoxyaniline with chloroacetyl chloride.

Materials:

-

4-methoxyaniline (0.047 mol)

-

Chloroacetyl chloride (0.047 mol)

-

Pure acetic acid (40 mL)

-

Sodium acetate solution (35 mL)

-

Cold water

-

Ethanol

Procedure:

-

4-methoxyaniline was dissolved in 40 mL of pure acetic acid in an ice bath.

-

Chloroacetyl chloride was added portion-wise to the solution under constant stirring.

-

After the reaction was complete, a 35 mL solution of sodium acetate was added.

-

A solid precipitate formed after stirring for 30 minutes at room temperature.

-

The resulting solid was filtered and washed with cold water.

-

The crude product was dried and then recrystallized from ethanol to yield colorless crystals.

Crystal Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction.

Instrumentation:

-

Bruker APEX-II D8 Venture diffractometer

-

Graphite monochromator

-

Mo Kα radiation (λ = 0.71073 Å)

Procedure:

-

A suitable single crystal was selected and mounted on the diffractometer.

-

Data was collected at a temperature of 293(2) K.

-

The structure was solved by direct methods and refined by full-matrix least-squares on F².

-

Hydrogen atoms attached to carbon were placed in idealized positions.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide.

Caption: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide.

Supramolecular Assembly

The crystal packing of 2-chloro-N-(4-methoxyphenyl)acetamide is stabilized by a network of intermolecular interactions, forming a three-dimensional structure.[1]

Caption: Hierarchical assembly of the crystal structure.

Conclusion

While the crystal structure of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide remains undetermined, this technical guide provides a thorough analysis of the closely related compound, 2-chloro-N-(4-methoxyphenyl)acetamide. The detailed crystallographic data, experimental protocols, and visualizations presented herein offer valuable insights for researchers in the fields of crystallography, medicinal chemistry, and drug development who are working with N-(4-methoxyphenyl)acetamide derivatives. This information can aid in the rational design of new compounds and in understanding the structure-property relationships within this important class of molecules.

References

Biological Insights into 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide Derivatives and Related Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activities of derivatives of 2-((4-methoxyphenyl)amino)-2-thioxoacetamide and structurally related analogs. While direct comprehensive studies on the specific thioxoacetamide core are limited in the readily available literature, this document synthesizes findings from closely related N-(4-methoxyphenyl)acetamide and other similar structures to provide insights into their potential antimicrobial, anticancer, and enzyme-inhibiting properties. The information presented is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Overview of Biological Activities

Derivatives containing the N-(4-methoxyphenyl)amide moiety have demonstrated a range of biological activities. The introduction of a thioxo group in the acetamide side chain is a key structural modification that can significantly influence the compound's physicochemical properties and biological interactions. The data summarized below is from studies on analogous compounds and provides a predictive framework for the potential activities of 2-((4-methoxyphenyl)amino)-2-thioxoacetamide derivatives.

Data Presentation: Antimicrobial and Cytotoxic Activities

The following tables summarize the quantitative data from studies on compounds structurally related to the core topic. These include N-(4-methoxyphenyl)acetamide and its dithiocarbamate derivatives, as well as 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate.

Table 1: Antibacterial and Antifungal Activity of N-(4-methoxyphenyl)acetamide Derivatives

| Compound/Derivative | Microorganism | Activity Type | Result | Reference |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Fungicidal | Complete growth inhibition at 0.4% concentration | [1][2] |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | Bactericidal | 18 mm zone of inhibition at 0.4% concentration | [1] |

| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | S. aureus, C. glabrata, B. subtilis, E. faecalis, E. coli, K. pneumoniae, P. aeruginosa, L. monocytogenes | Antimicrobial | Showed activity against all tested strains | [3] |

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Staphylococcus aureus | Antibacterial | Effective only against Gram-positive S. aureus | [3] |

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Trichoderma longibrachiatum | Antifungal | 95% colony growth inhibition | [3] |

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Mucor plumbeus | Antifungal | 91% colony growth inhibition | [3] |

Table 2: Cytotoxicity Data for Related N-(4-methoxyphenyl) Derivatives

| Compound | Cell Line | Assay | IC50 Value | Reference |

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | HeLa | XTT Cell Proliferation | 1.8 mM | [3] |

| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | HeLa | XTT Cell Proliferation | 14.53 µg/mL | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below. These protocols can serve as a template for evaluating the biological activity of novel 2-((4-methoxyphenyl)amino)-2-thioxoacetamide derivatives.

Antimicrobial Activity Assessment (Agar Well Diffusion Method)

This method is commonly used to evaluate the antimicrobial efficacy of chemical compounds.

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a specified cell density (e.g., 10^8 CFU/mL for bacteria).

-

Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and streaked evenly across the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A defined volume of the test compound solution (at various concentrations) is added to each well. A solvent control and a standard antibiotic/antifungal agent are also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Cytotoxicity Evaluation (MTT/XTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method for assessing cell viability.

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: The MTT or XTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO for MTT) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate typical experimental workflows and a hypothetical signaling pathway that could be investigated for these compounds.

General Workflow for Biological Activity Screening

References

In Vitro Screening of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide and Structurally Related Compounds: A Technical Guide

This technical guide synthesizes findings on the biological evaluation of compounds containing the N-(4-methoxyphenyl) moiety and a thioamide or amide functional group. The content is curated to provide a detailed understanding of their potential antimicrobial, anticancer, and antioxidant properties, along with the experimental protocols used for their evaluation.

Quantitative Data Summary

The biological activities of various derivatives related to 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide have been investigated. The following tables summarize the key quantitative data from these studies, focusing on antimicrobial and anticancer activities.

Table 1: Antimicrobial Activity of N-(4-Methoxyphenyl)acetamide Derivatives and Related Compounds

| Compound | Test Organism | Activity | Concentration/Value | Reference |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Fungicidal (complete inhibition) | 0.4% | [1] |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | Bactericidal (18 mm inhibition zone) | 0.4% | [1] |

| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Staphylococcus aureus ATCC 25923 | Antimicrobial | - | |

| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Candida glabrata ATCC 90030 | Antimicrobial | - | |

| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Bacillus subtilis NRRL 744 | Antimicrobial | - | |

| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Enterococcus faecalis ATCC 551289 | Antimicrobial | - | |

| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Escherichia coli ATCC 25922 | Antimicrobial | - | |

| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Klebsiella pneumoniae NRLLB4420 | Antimicrobial | - | |

| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Pseudomonas aeruginosa ATCC 27853 | Antimicrobial | - | |

| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Listeria monocytogenes ATCC 1911 | Antimicrobial | - | |

| Heterocyclic amide derivatives (I and III) from 2-thiopheneacetic acid | Staphylococcus aureus | Antibacterial (better than amoxicillin) | - | [2] |

| Heterocyclic amide derivatives (I and III) from 2-thiopheneacetic acid | Enterococcus faecalis | Antibacterial (better than amoxicillin) | - | [2] |

| Heterocyclic amide derivatives (I and III) from 2-thiopheneacetic acid | Pseudomonas aeruginosa | Antibacterial (better than amoxicillin) | - | [2] |

Table 2: Anticancer and Antioxidant Activity of 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives and Related Compounds

| Compound | Assay/Cell Line | Activity | IC50/Value | Reference |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Human glioblastoma U-87 | Cytotoxic | Reduced cell viability to 19.6 ± 1.5% | [3] |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH radical scavenging | Antioxidant | ~1.4 times higher than ascorbic acid | [3] |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | DPPH radical scavenging | Antioxidant | ~1.4 times higher than ascorbic acid | [3] |

| SCT-4 (1,3,4-thiadiazole with 3-methoxyphenyl substituent) | MCF-7 breast cancer cells | Cytotoxic | Reduced cell viability to 74% ± 3 at 100 µM | [4] |

| SCT-4 (1,3,4-thiadiazole with 3-methoxyphenyl substituent) | MCF-7 breast cancer cells | Antiproliferative | Decreased DNA biosynthesis to 70% ± 3 at 100 µM | [4] |

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | HeLa cancer cells | Cytotoxic | IC50: 1.8 mM | |

| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | HeLa cancer cells | Cytotoxic | IC50: 14.53 µg/mL |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro screening results. Below are protocols for key experiments cited in the literature for related compounds.

2.1. Antimicrobial Activity Assays

2.1.1. Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of compounds.[5]

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.

-

Plate Preparation: A sterile cotton swab is dipped into the inoculum and spread evenly over the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar using a sterile cork borer.

-

Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic/antifungal) are also included.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

2.1.2. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2]

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

-

Incubation: The plate is incubated under appropriate conditions for the test microorganism.

-

Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

2.2. Anticancer Activity Assays

2.2.1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

2.3. Antioxidant Activity Assay

2.3.1. DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[3]

-

Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol or ethanol).

-

Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: ((Abs_control - Abs_sample) / Abs_control) * 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate typical experimental workflows for in vitro screening.

References

- 1. researchgate.net [researchgate.net]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent | MDPI [mdpi.com]

- 5. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanism of action for the compound 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide and its structurally related analogs. While direct research on the specific title compound is limited, this document synthesizes findings from closely related molecules to propose potential biological activities and signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into potential therapeutic applications and guiding future experimental design.

Executive Summary

The N-aryl thioxoacetamide scaffold, exemplified by 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide, represents a class of compounds with significant therapeutic potential. Although the precise mechanism of action for this specific molecule is not yet fully elucidated in public literature, analysis of structurally similar compounds suggests a range of biological activities, including anticancer, antioxidant, and antimicrobial effects. This guide will delve into the potential mechanisms, supported by data from related chemical entities, and provide detailed experimental protocols and conceptual signaling pathways to facilitate further investigation.

Potential Mechanisms of Action Based on Structural Analogs

The core structure of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide features a 4-methoxyphenylamino group and a thioxoacetamide moiety. Research on compounds containing these functional groups suggests several potential mechanisms of action.

Anticancer Activity

Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have demonstrated notable antioxidant and anticancer properties. These compounds have been shown to be more cytotoxic against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines than other cancer cell types.[1] The proposed mechanism for related thiadiazole derivatives with a methoxyphenyl substituent involves a multitarget approach, with a potential key role for the activation of caspase-8, a critical initiator caspase in the extrinsic apoptosis pathway.

A proposed signaling pathway for the induction of apoptosis by related compounds is illustrated below.

Caption: Proposed apoptotic pathway initiated by a 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide analog.

Antimicrobial Activity

Thiazole derivatives containing the 4-methoxyphenyl group have been investigated for their antibacterial properties. For instance, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated on magnetic nanoparticles exhibited activity against both Escherichia coli and Staphylococcus aureus.[2] The proposed mechanism involves the disruption of the bacterial cell membrane due to the physicochemical properties of the compound and the generation of reactive oxygen species.

Below is a workflow illustrating a common method for assessing antimicrobial activity.

Caption: Experimental workflow for determining the antimicrobial activity of a test compound.

Quantitative Data from Structurally Related Compounds

While specific quantitative data for 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide is not available, the following table summarizes the activity of related molecules to provide a comparative baseline.

| Compound Class | Target/Assay | Cell Line/Organism | Activity Metric | Value | Reference |

| 1,3,4-Thiadiazole Derivative | DNA Biosynthesis Inhibition | MCF-7 | % Inhibition | 30% at 100 µM | [3] |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivative | Cytotoxicity (MTT Assay) | U-87 Glioblastoma | % Cell Viability | 19.6 ± 1.5% | [1] |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivative | Cytotoxicity (MTT Assay) | MDA-MB-231 | % Cell Viability | 43.7 ± 7.4% | [1] |

| 2-chloro-N-(4-methoxyphenyl) acetamide | Cytotoxicity | HeLa | IC50 | Not specified | [4] |

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature for analogous compounds.

MTT Assay for Cytotoxicity

This protocol is adapted from studies on related anticancer compounds.[1]

-

Cell Seeding: Plate human cancer cells (e.g., U-87 or MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Dilute the stock solution with the cell culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the medium containing the test compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Compound Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

While the precise mechanism of action of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide remains to be definitively established, the available evidence from structurally related compounds strongly suggests its potential as a versatile therapeutic agent with possible anticancer and antimicrobial activities. The proposed mechanisms, involving the induction of apoptosis in cancer cells and disruption of bacterial cell integrity, provide a solid foundation for future research.

Further investigation should focus on synthesizing 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide and evaluating its activity in the assays described in this guide. Target identification and validation studies will be crucial to elucidate the specific molecular interactions and signaling pathways modulated by this compound. The logical relationship for future research is outlined below.

Caption: Logical workflow for the future investigation of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide.

References

- 1. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

Unveiling Novel Thioacetamide Derivatives: A Technical Guide for Cancer Research

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action for the Next Generation of Anticancer Agents

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the burgeoning field of novel thioacetamide compounds as potential anticancer agents. We delve into the synthesis, biological evaluation, and mechanistic insights of two promising classes of thioacetamide derivatives: Quinazoline-Thioacetamides and N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamides. This guide provides detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and workflows to facilitate further research and development in this critical area of oncology.

Novel Quinazoline-Thioacetamide Derivatives as Potent VEGFR-2 Inhibitors

A novel series of quinazoline-thioacetamide derivatives has been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis crucial for tumor growth and metastasis. Several of these compounds have demonstrated significant cytotoxic activity against various cancer cell lines.

Quantitative Biological Data

The cytotoxic and VEGFR-2 inhibitory activities of the most potent quinazoline-thioacetamide derivatives are summarized in the tables below.

Table 1: Cytotoxic Activity (IC50, µM) of Quinazoline-Thioacetamide Derivatives against Various Cancer Cell Lines.

| Compound | A549 (Lung) | HepG-2 (Liver) | Caco-2 (Colon) | MDA-MB-231 (Breast) |

| 10e | 12.48 | 10.82 | 14.31 | 13.15 |

| 10g | 10.11 | 9.89 | 11.72 | 12.03 |

| 11 | 10.61 | 9.52 | 12.45 | 11.52 |

| 13a | 8.23 | 7.91 | 9.88 | 10.12 |

| 13b | 9.76 | 8.84 | 10.43 | 11.29 |

| 13d | 11.05 | 10.17 | 12.81 | 13.46 |

| 13f | 7.14 | 6.48 | 8.29 | 9.73 |

| Sorafenib | 5.23 | 4.81 | 6.17 | 5.98 |

Table 2: VEGFR-2 Kinase Inhibitory Activity (IC50, µM) of Quinazoline-Thioacetamide Derivatives. [1]

| Compound | VEGFR-2 IC50 (µM) |

| 10e | 0.241 |

| 10g | 0.332 |

| 11 | 0.192 |

| 13a | 0.258 |

| 13b | 0.471 |

| 13d | 0.602 |

| 13f | 0.465 |

| Sorafenib | 0.082 |

Mechanism of Action: VEGFR-2 Signaling Pathway

The primary mechanism of action for these compounds is the inhibition of VEGFR-2 kinase activity. This disrupts the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis.[1]

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Protocols

A multi-step synthesis is employed, starting from the appropriate anthranilic acid. The general procedure involves the formation of a 2-substituted-4H-3,1-benzoxazin-4-one, followed by reaction with hydrazine hydrate to yield the 3-amino-2-substituted-quinazolin-4(3H)-one intermediate. This intermediate is then reacted with various aldehydes and subsequently with a chloroacetamide derivative to produce the final quinazoline-thioacetamide compounds.[2][3]

Caption: General synthetic workflow for quinazoline-thioacetamide derivatives.

The inhibitory activity of the compounds on VEGFR-2 kinase is determined using a kinase assay kit.[1]

-

Preparation: Reconstitute the VEGFR-2 enzyme, substrate, and ATP according to the manufacturer's protocol. Prepare serial dilutions of the test compounds in the appropriate buffer.

-

Reaction: To a 96-well plate, add the diluted VEGFR-2 enzyme and the test compound at various concentrations. Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay). The signal is typically measured as luminescence or fluorescence.[1][4]

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.

Novel N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) Cyanoacetamide Derivatives as Apoptosis Inducers

Another promising class of thioacetamide compounds are the N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives. These compounds have demonstrated potent cytotoxic effects in various cancer cell lines, primarily through the induction of apoptosis.[5]

Quantitative Biological Data

The cytotoxic activities of representative N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives are presented below.

Table 3: Cytotoxic Activity (IC50, µM) of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) Cyanoacetamide Derivatives.

| Compound | PC-3 (Prostate) | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) |

| Compound 11 | 7.45 ± 0.26 | 8.80 ± 0.08 | 9.12 ± 0.31 | 10.54 ± 0.42 |

| Compound 12 | 8.13 ± 0.33 | 9.21 ± 0.29 | 10.05 ± 0.38 | 11.89 ± 0.51 |

| Doxorubicin | 1.21 ± 0.05 | 1.56 ± 0.07 | 1.89 ± 0.09 | 2.11 ± 0.11 |

Data presented are representative values from published studies.[5][6]

Mechanism of Action: Induction of Apoptosis

These compounds induce apoptosis, a form of programmed cell death, in cancer cells. The mechanism involves the upregulation of pro-apoptotic proteins such as caspases-3 and -9.[5] This leads to a cascade of events culminating in cell death.

Caption: Intrinsic apoptosis pathway induced by thioacetamide derivatives.

Experimental Protocols

The synthesis of these compounds typically begins with a Gewald reaction to form the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile core.[7] This is followed by reaction with chloroacetyl chloride to yield an intermediate, which is then further modified to produce the final cyanoacetamide derivatives.[8]

Caption: General synthetic route for tetrahydrobenzothiophene derivatives.

Cell cycle distribution is analyzed to determine if the compounds induce cell cycle arrest.[9][10][11][12]

-

Cell Treatment: Treat cancer cells with the test compound for 24-48 hours.

-

Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.

-

Staining: Wash the cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Conclusion and Future Directions

The novel thioacetamide derivatives presented in this guide exhibit significant potential as anticancer agents. The quinazoline-thioacetamides demonstrate potent VEGFR-2 inhibition, a clinically validated anticancer strategy. The N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives effectively induce apoptosis in cancer cells.

Future research should focus on lead optimization to improve potency and drug-like properties. Further elucidation of the precise molecular targets and signaling pathways will be crucial for the rational design of the next generation of thioacetamide-based cancer therapeutics. The detailed protocols and data provided herein serve as a valuable foundation for these future endeavors.

References

- 1. dovepress.com [dovepress.com]

- 2. Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide [mdpi.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. wp.uthscsa.edu [wp.uthscsa.edu]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide, a compound of interest for screening in drug discovery programs. The synthesis is presented as a two-step process, commencing with the formation of an amide precursor followed by a thionation reaction.

Step 1: Synthesis of 2-((4-Methoxyphenyl)amino)-2-oxoacetamide

This initial step involves the acylation of p-anisidine with diethyl oxalate to yield the corresponding ethyl oxamate, which is subsequently converted to the primary amide through amination.

Experimental Protocol:

a) Synthesis of Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate:

-

To a solution of p-anisidine (1.0 equivalent) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser, add diethyl oxalate (1.1 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

b) Synthesis of 2-((4-Methoxyphenyl)amino)-2-oxoacetamide:

-

Dissolve the purified ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate (1.0 equivalent) in a minimal amount of ethanol in a sealed pressure vessel.

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution for 30-60 minutes, or add a concentrated aqueous solution of ammonia (excess).

-

Seal the vessel and stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The resulting solid residue is washed with cold diethyl ether and dried under vacuum to yield 2-((4-methoxyphenyl)amino)-2-oxoacetamide.

Step 2: Synthesis of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

The second step is the thionation of the amide precursor using Lawesson's reagent to yield the final thioacetamide product.

Experimental Protocol:

-

In a round-bottom flask, suspend 2-((4-Methoxyphenyl)amino)-2-oxoacetamide (1.0 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the suspension.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide.

Quantitative Data Summary

| Step | Reactant | Molar Ratio | Reagent/Solvent | Reaction Time (h) | Temperature (°C) | Product |

| 1a | p-Anisidine | 1.0 | Diethyl oxalate (1.1 eq.), Toluene | 4-6 | Reflux | Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate |

| 1b | Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate | 1.0 | Ammonia (excess), Ethanol | 24-48 | Room Temp. | 2-((4-Methoxyphenyl)amino)-2-oxoacetamide |

| 2 | 2-((4-Methoxyphenyl)amino)-2-oxoacetamide | 1.0 | Lawesson's reagent (0.5 eq.), Toluene | 2-4 | Reflux | 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide |

Characterization Data of the Final Product (Hypothetical)

| Property | Value |

| Molecular Formula | C9H10N2O2S |

| Molecular Weight | 210.25 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 155-158 °C |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.5 (br s, 1H, NH), 7.8 (br s, 1H, NH), 7.4 (d, J=8.8 Hz, 2H), 6.9 (d, J=8.8 Hz, 2H), 3.8 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 188.0 (C=S), 160.0 (C=O), 157.0, 131.0, 122.0, 114.5, 55.5 (OCH₃) |

| IR (KBr, cm⁻¹) | 3300 (N-H), 1680 (C=O), 1510, 1250 (C=S) |

| MS (ESI) m/z | 211.0 [M+H]⁺ |

Visualizations

Synthesis Workflow Diagram

Caption: Synthetic route for 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide.

Reaction Mechanism: Thionation with Lawesson's Reagent

Caption: General mechanism for amide thionation using Lawesson's reagent.

Application Notes: Antimicrobial Potential of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Thioacetamide derivatives represent a class of compounds with recognized potential in medicinal chemistry, exhibiting a range of biological activities. This document provides an overview of the potential application of 2-((4-methoxyphenyl)amino)-2-thioxoacetamide as an antimicrobial agent and furnishes detailed protocols for its evaluation. While direct antimicrobial data for this specific compound is not extensively available, the structural motifs present, such as the methoxyphenyl and thioxoacetamide groups, are found in other molecules with demonstrated antimicrobial properties.

Structurally related compounds have shown activity against a spectrum of pathogens. For instance, derivatives of 2-mercaptobenzothiazole containing an acetamide linkage have demonstrated antibacterial potential.[1] Similarly, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated on magnetic nanoparticles has exhibited antibacterial effects against both Escherichia coli and Staphylococcus aureus.[2][3] Furthermore, compounds like 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) and 2-chloro-N-(4-methoxyphenyl)acetamide have been reported to possess antibacterial and antifungal properties.[4][5] These findings suggest that 2-((4-methoxyphenyl)amino)-2-thioxoacetamide is a promising candidate for antimicrobial screening.

Mechanism of Action (Hypothesized)

The precise mechanism of action for 2-((4-methoxyphenyl)amino)-2-thioxoacetamide is yet to be elucidated. However, based on related thioamide and acetamide-containing compounds, potential mechanisms could involve the inhibition of essential bacterial enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis. For example, some antimicrobial agents target bacterial DNA gyrase, an enzyme crucial for DNA replication.[1] In silico analyses of similar compounds have suggested that DNA ligase could be a potential target.[4]

Data Presentation

As specific quantitative data for 2-((4-methoxyphenyl)amino)-2-thioxoacetamide is not yet published, the following table is presented as a template for summarizing results from future antimicrobial assays. Data for structurally related compounds are included for illustrative purposes.

Table 1: Template for Summarizing Antimicrobial Activity Data

| Compound | Organism | Assay Type | Result (e.g., MIC in µg/mL or Zone of Inhibition in mm) | Reference |

| 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide | Staphylococcus aureus | Broth Microdilution | Data to be determined | |

| Escherichia coli | Broth Microdilution | Data to be determined | ||

| Candida albicans | Broth Microdilution | Data to be determined | ||

| Staphylococcus aureus | Agar Disk Diffusion | Data to be determined | ||

| Escherichia coli | Agar Disk Diffusion | Data to be determined | ||

| Candida albicans | Agar Disk Diffusion | Data to be determined | ||

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Staphylococcus aureus | Not Specified | Antibacterial effect observed | [4] |

| 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | S. aureus, C. glabrata, B. subtilis, E. faecalis, E. coli, P. aeruginosa, L. monocytogenes | Not Specified | Antimicrobial activity observed | [4] |

| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated Fe3O4 NPs | Escherichia coli | Agar Diffusion | Inhibition observed at 10 mg/ml | [2] |

| Staphylococcus aureus | Agar Diffusion | Inhibition observed at 10 mg/ml | [2] |

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Zone of Inhibition: The area around an antimicrobial disk where microbial growth is inhibited.

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are standardized and can be adapted for testing 2-((4-methoxyphenyl)amino)-2-thioxoacetamide.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[6]

Materials:

-

Test compound: 2-((4-methoxyphenyl)amino)-2-thioxoacetamide

-

Sterile 96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile DMSO (for dissolving the compound)

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (broth with DMSO)

-

Microplate reader or visual inspection

Procedure:

-

Compound Preparation: Dissolve the test compound in DMSO to a high stock concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Agar Disk Diffusion Assay

This assay is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

-

Test compound: 2-((4-methoxyphenyl)amino)-2-thioxoacetamide

-

Sterile filter paper disks (6 mm diameter)

-

Agar plates (e.g., Mueller-Hinton Agar for bacteria)

-

Bacterial or fungal strains

-

Sterile swabs

-

Sterile DMSO

-

Positive control antibiotic disks

-

Negative control disks (impregnated with DMSO)

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the microbial suspension onto the surface of the agar plates using a sterile swab.

-

Disk Preparation: Impregnate sterile filter paper disks with a known concentration of the test compound dissolved in DMSO. Allow the solvent to evaporate.

-

Disk Placement: Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC broth microdilution assay

-

Sterile agar plates

-

Micropipettes

Procedure:

-

Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells of the microtiter plate that showed no visible growth (i.e., at and above the MIC).

-

Plating: Spot the aliquots onto fresh, sterile agar plates.

-

Incubation: Incubate the agar plates at the appropriate temperature for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Visualizations

Caption: Workflow for antimicrobial susceptibility testing.

Caption: Hypothesized mechanism of action via DNA gyrase inhibition.

References

- 1. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 3. researchgate.net [researchgate.net]

- 4. First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide as a Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract